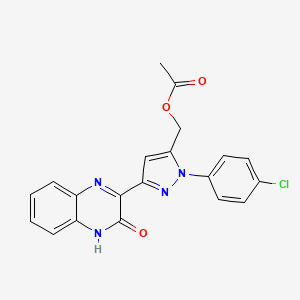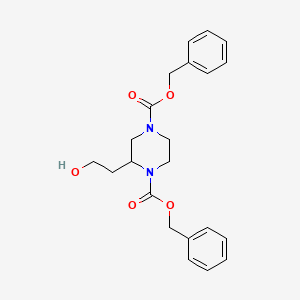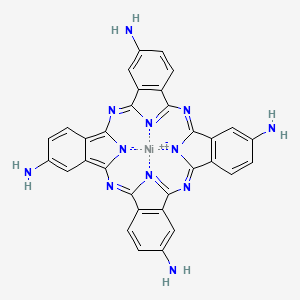
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is a coordination compound with the molecular formula C32H20N12Ni It belongs to the family of phthalocyanines, which are macrocyclic compounds known for their stability and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of nickel chloride with 4,5-diaminophthalonitrile in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the phthalocyanine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: The amino groups on the phthalocyanine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized phthalocyanine derivatives.
Reduction: Reduced phthalocyanine derivatives.
Substitution: Substituted phthalocyanine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in the reduction of carbon dioxide to useful chemicals.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors for detecting gases and other analytes.
Mecanismo De Acción
The mechanism of action of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center plays a crucial role in these reactions, acting as a catalytic site. The compound’s electronic structure allows it to participate in redox reactions, making it effective in catalysis and other applications.
Comparación Con Compuestos Similares
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)cobalt: Similar in structure but contains cobalt instead of nickel. It exhibits different catalytic properties and electronic behavior.
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)copper: Contains copper and is used in different catalytic and electronic applications.
Uniqueness: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is unique due to its specific electronic properties and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a catalyst distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C32H20N12Ni |
|---|---|
Peso molecular |
631.3 g/mol |
Nombre IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Clave InChI |
GJMLEICURSJLEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] |
Números CAS relacionados |
123257-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


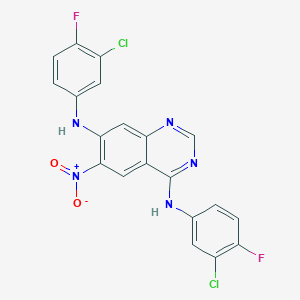
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
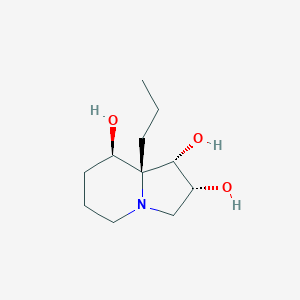
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

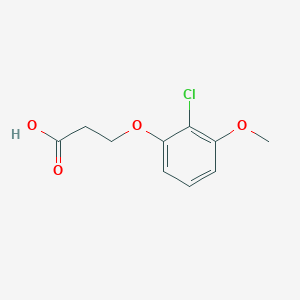

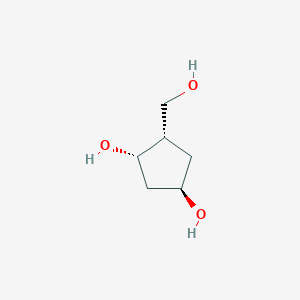
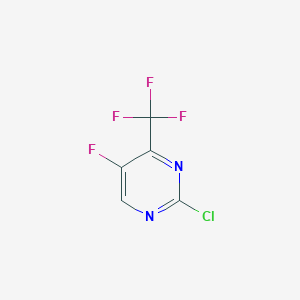
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
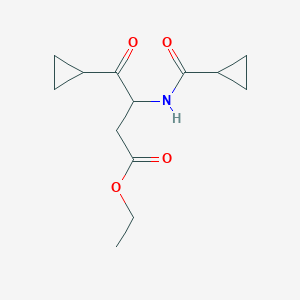
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
